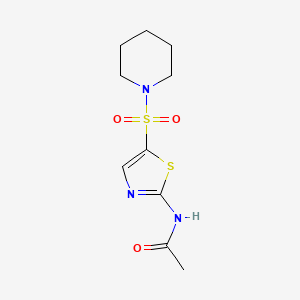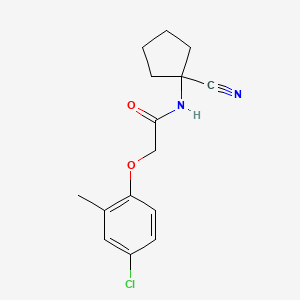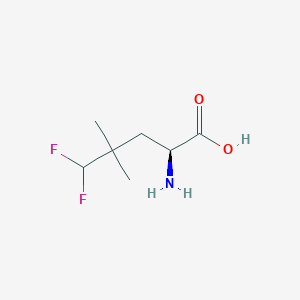
1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane, also known as BTFMC, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. BTFMC is a halocarbon, which is a type of organic compound that contains one or more halogen atoms. Halocarbons have a wide range of uses in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane is a compound that can be involved in various synthesis and chemical transformation processes due to its reactive functional groups. For instance, cyclohexane derivatives, including those with bromoethyl and trifluoromethyl groups, have been utilized in the isomerization of crystalline 1,2,3-tris(arylmethylene)cyclohexanes to 1,2,3-tris(arylmethyl)benzenes via reactions with gaseous hydrogen bromide, demonstrating the potential for structural rearrangements and the formation of new chemical entities (Frey, 1992).
Organometallic Chemistry
In organometallic chemistry, cyclohexane derivatives serve as important intermediates. For example, tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron, a cyclohexane-related compound, undergoes 1,3-dipolar cycloaddition reactions regio-, stereo-, and chemoselectively, yielding a spiro[4.5]decane system. This showcases the utility of cyclohexane derivatives in constructing complex organometallic frameworks with potential applications in catalysis and material science (Ong & Chien, 1996).
Material Science and Surface Chemistry
Cyclohexane derivatives are also explored in material science and surface chemistry. Silsesquioxanes, derived from cyclohexyltrichlorosilane, serve as models for silica surfaces, providing insights into the structure and reactivity of silica-based materials. This research aids in understanding and developing new materials with applications ranging from catalysis to electronics (Feher, Newman, & Walzer, 1989).
Synthetic Organic Chemistry
In synthetic organic chemistry, the manipulation of cyclohexane derivatives allows for the creation of new compounds with potential pharmaceutical and agrochemical applications. For instance, the stereochemical aspects of the formation and trifluoroacetolysis of some allylic bis(trimethylsilyl)cyclohexenes have been studied, providing valuable information on reaction mechanisms and stereochemical outcomes, which are crucial for the design of stereoselective synthetic routes (Wickham & Kitching, 1983).
Environmental Chemistry
Cyclohexane derivatives are examined in environmental chemistry as well, particularly in the context of brominated flame retardants. The structure characterization and thermal stabilities of brominated cyclohexane compounds, such as 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane, are important for understanding their behavior and fate in the environment, with implications for pollution control and environmental safety (Arsenault et al., 2008).
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-3-(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrF3/c10-5-4-7-2-1-3-8(6-7)9(11,12)13/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBSQTXSSWSGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-(trifluoromethyl)cyclohexane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2832426.png)


![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)
![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)
![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2832438.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2832439.png)

![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2832441.png)
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2832443.png)

![4-fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2832446.png)